molecular formula C16H20N4O2 B2757418 N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide CAS No. 2034351-97-6

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide

Cat. No.: B2757418
CAS No.: 2034351-97-6
M. Wt: 300.362
InChI Key: JJXBBSVIGBQDAC-UHFFFAOYSA-N
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Description

“N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide” is a chemical compound that contains a pyrazole nucleus . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . In a specific example, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands were prepared from commercially available 2-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular structure of pyrazole-based compounds is characterized by a 5-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .


Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can react with other compounds under different conditions to form new compounds .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated the synthesis and reactions of morpholinylpyrrolyl and related compounds, providing a foundation for developing new chemical entities with potential application in drug discovery and materials science. For instance, the synthesis of novel morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives has been explored, showcasing the chemical versatility of morpholine and pyrazole moieties in creating complex heterocyclic compounds (Zaki, El-Dean, & Radwan, 2014). Additionally, studies on the synthesis of dihydropyridine derivatives using multicomponent reactions highlight the role of morpholine derivatives in constructing pharmacologically relevant structures (Prajapati, Senjani, & Naliapara, 2015).

Biological Activity

Several studies have focused on the synthesis of morpholine and pyrazole derivatives to evaluate their biological activities, particularly in the context of cancer research and enzyme inhibition. For example, novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have been synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells, suggesting potential applications in anticancer therapies (Zheng, Shao, Zhao, & Miao, 2011). Another study identified pyrazinamide and its derivatives as inhibitors of ethylene biosynthesis in Arabidopsis thaliana, indicating their potential as regulators of plant metabolism (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).

Pharmaceutical Chemistry

Research into the synthesis of compounds with specific biological activities includes the development of cannabinoid CB(1) receptor antagonists, showcasing the therapeutic potential of morpholine derivatives in treating conditions influenced by the endocannabinoid system (Francisco, Seltzman, Gilliam, Mitchell, Rider, Pertwee, Stevenson, & Thomas, 2002). Similarly, the synthesis of 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide and its crystal structure and biological activity against cancer cell lines highlight the importance of such derivatives in medicinal chemistry (Lu, Zhou, Xu, Yue, Ji, Zheng, & Jin, 2017).

Future Directions

The future directions for “N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-carboxamide” and similar compounds could involve further exploration of their synthesis techniques and biological activity . The goal is to develop new promising drugs and applications in various fields of science .

Properties

IUPAC Name

N-[2-(4-phenylpyrazol-1-yl)ethyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(19-8-10-22-11-9-19)17-6-7-20-13-15(12-18-20)14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXBBSVIGBQDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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